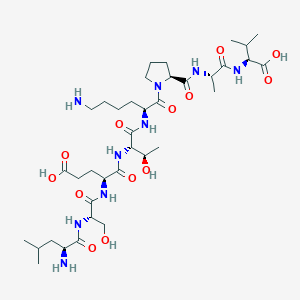

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine

説明

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine is an octapeptide with the sequence Leu-Ser-α-Glu-Thr-Lys-Pro-Ala-Val. Key features include:

- Charged residues: L-alpha-glutamyl (α-Glu, negatively charged) and L-lysyl (Lys, positively charged), imparting amphipathic properties.

- Structural motifs: Proline introduces conformational rigidity, while alanine and valine contribute hydrophobicity.

特性

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65N9O13/c1-18(2)16-22(39)31(52)43-25(17-47)33(54)41-23(12-13-27(49)50)32(53)45-29(21(6)48)35(56)42-24(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)40-20(5)30(51)44-28(19(3)4)37(58)59/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,55)(H,41,54)(H,42,56)(H,43,52)(H,44,51)(H,45,53)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHLKAOQRLLRKT-XMTFRXHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65N9O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: PKC阻害スクランブルペプチドの合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された増殖するペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、次の手順が含まれます。

樹脂への負荷: 最初のアミノ酸が樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

カップリング: 次のアミノ酸が活性化され、増殖するペプチド鎖に結合されます。

繰り返し: ステップ2と3は、目的のペプチド配列が得られるまで繰り返されます。

切断: ペプチドは樹脂から切断され、精製されます.

工業生産方法: PKC阻害スクランブルペプチドの工業生産は、ラボでの合成と同様の原則に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と一貫性を高めるために頻繁に使用されます。 次に、ペプチドは高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析法で特性評価されます .

化学反応の分析

科学研究アプリケーション

PKC阻害スクランブルペプチドは、科学研究において幅広い用途を持っています。

化学: さまざまな化学反応におけるPKCの役割を調査する研究の対照として使用されます。

生物学: 細胞シグナル伝達経路におけるPKCの役割とその細胞挙動への影響を理解するのに役立ちます。

医学: PKCが関与する癌、心血管疾患、神経疾患など、さまざまな疾患における潜在的な治療用途について調査されています。

科学的研究の応用

Drug Development

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine is being investigated for its role in drug formulations aimed at treating various diseases. Its structure suggests it may have bioactive properties that can influence physiological processes.

- Mechanism of Action : This peptide may act on specific receptors or pathways involved in cellular signaling, potentially modulating immune responses or hormonal activities.

Therapeutic Uses

Research indicates that this compound could be beneficial in treating conditions such as:

- Metabolic Disorders : By influencing metabolic pathways, it may assist in managing conditions like obesity and diabetes.

- Neurological Disorders : Its neuroprotective properties are under investigation for potential applications in neurodegenerative diseases.

Dietary Supplements

Due to its amino acid composition, this peptide is being explored as a dietary supplement to enhance muscle recovery and growth.

- Protein Synthesis : It may promote protein synthesis in muscle tissues, making it suitable for athletes and individuals undergoing rehabilitation.

Functional Foods

Incorporation into functional foods could provide health benefits beyond basic nutrition, targeting specific health outcomes such as improved gut health or enhanced immune function.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Metabolic Effects | Demonstrated improved glucose metabolism in diabetic models when supplemented with the peptide. |

| Study 2 | Muscle Recovery | Showed significant increases in muscle mass and strength in subjects consuming the peptide post-exercise. |

| Study 3 | Neuroprotection | Found potential protective effects against neuronal damage in animal models of Alzheimer's disease. |

Regulatory Status and Research Insights

The regulatory status of L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine varies by region, with ongoing research aimed at establishing safety and efficacy for clinical use.

- Orphan Drug Designation : In some jurisdictions, it has received orphan drug designation for specific rare diseases, allowing expedited development pathways.

作用機序

類似の化合物との比較

類似の化合物:

ビスインドリルマレイミドI: PKCの競合的阻害剤であり、PKCを活性化されたコンフォメーションで安定化します.

ビスインドリルマレイミドIV: 不活性なPKCを標的とし、不活性なコンフォメーションで安定化させる、非競合的阻害剤.

ミリストイル化PKC阻害剤: ミリストイル化されていない阻害剤と比較して、標的PKCアイソザイムに対する阻害効果が高いことを示します.

独自性: PKC阻害スクランブルペプチドは、対照ペプチドとしての設計においてユニークであり、実験で観察される効果がPKC阻害に特異的であることを確認します。 この特異性により、研究設定において貴重なツールとなっています.

類似化合物との比較

L-Phenylalanine,L-threonyl-L-alanyl-L-lysyl-L-seryl-L-lysyl-L-lysyl-L-phenylalanyl-L-prolyl-L-seryl-L-tyrosyl-L-threonyl-L-alanyl-L-threonyl-L-tyrosyl-L-glutaminyl (CAS: 108191-44-2)

- Sequence : Phe-Thr-Ala-Lys-Ser-Lys-Lys-Phe-Pro-Ser-Tyr-Thr-Ala-Thr-Tyr-Gln.

- Key differences :

- Longer chain (16 residues vs. 8).

- Contains two phenylalanine (Phe) residues and three lysine (Lys) residues, enhancing hydrophobicity and positive charge.

- Includes tyrosine (Tyr) , enabling hydrogen bonding and aromatic interactions.

- Potential applications: Greater capacity for hydrophobic target binding compared to the target octapeptide.

L-histidyl-2-méthylalanyl-L-glutaminylglycyl-L-thréonyl-L-phénylalanyl-L-thréonyl-L-séryl-L-α-aspartyl-L-tyrosyl-L-séryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-α-glutamyl-L-lysyl-L-lysyl-L-alanyl-N6-...

- Sequence : His-(2-methyl-Ala)-Gln-Gly-Thr-Phe-Thr-Ser-α-Asp-Tyr-Ser-Lys-Tyr-Leu-α-Asp-α-Glu-Lys-Lys-Ala-[complex conjugate].

- Key differences :

- Modified residues : 2-methylalanyl and an N6-linked conjugate, enhancing metabolic stability.

- Multiple charged residues : Four lysines (Lys), two aspartates (Asp), and one glutamate (Glu), creating a highly polar structure.

- Conjugate moiety : Likely impacts pharmacokinetics (e.g., prolonged half-life).

- Potential applications: Engineered for therapeutic delivery systems, unlike the simpler target peptide.

L-Alanine,L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-L-arginyl-L-leucyl-L-leucyl-L-alanyl-L-prolyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosyl (CAS: 653602-59-6)

- Sequence : Val-Ser-Lys-Gly-Trp-Arg-Leu-Leu-Ala-Pro-Ile-Thr-Ala-Tyr.

- Key differences :

- Aromatic and basic residues : Tryptophan (Trp) and arginine (Arg) enable π-π stacking and strong cationic interactions.

- Molecular weight : 1,645.94 g/mol, nearly double the target peptide’s weight.

- Structural motifs : Leucine-rich region (Leu-Leu) may promote hydrophobic aggregation.

- Potential applications: Suited for receptor-targeted interactions due to Trp/Arg presence.

L-Threonine,L-glutaminyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-seryl-L-valyl-L-prolyl-L-prolyl-

- Sequence : Gln-Gln-Thr-Tyr-Ser-Val-Pro-Pro.

- Key differences: Double proline motif: Enhances structural rigidity and protease resistance. Lower molecular weight: 1,020.09 g/mol, closer to the target peptide’s size.

- Potential applications: Short, stable sequences for enzymatic inhibition or scaffold design.

Comparative Data Table

Research Implications

- Structural diversity : The target peptide’s shorter sequence lacks the modified residues or conjugates seen in larger peptides (e.g., ), limiting its metabolic stability but improving synthetic accessibility.

- Functional trade-offs : Peptides with aromatic/basic residues (e.g., ) may excel in receptor binding, whereas the target peptide’s amphipathic nature could favor membrane interactions.

- Design considerations : Proline-rich sequences (e.g., ) offer rigidity, while lysine/glutamate-rich peptides (e.g., target) balance charge distribution.

生物活性

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine, a complex peptide composed of eight amino acids, is of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. Understanding the biological activity of this compound involves examining its interactions at the molecular level, its effects on biological systems, and its potential therapeutic applications.

Structure and Composition

The compound consists of the following amino acids:

- L-Leucine (Leu)

- L-Serine (Ser)

- L-Alpha-Glutamic Acid (Glu)

- L-Threonine (Thr)

- L-Lysine (Lys)

- L-Proline (Pro)

- L-Alanine (Ala)

- L-Valine (Val)

This sequence contributes to the peptide's unique properties, including its solubility, stability, and interaction with biological receptors.

- Receptor Interaction : Peptides often exert their biological effects by interacting with specific receptors in the body. The sequence and structure of L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine may influence its binding affinity to various receptors, including those involved in neurotransmission and immune response.

- Enzymatic Activity : The compound may also act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. For instance, its structural similarity to other biologically active peptides could suggest potential inhibitory effects on proteolytic enzymes.

- Cell Signaling : Peptides can modulate intracellular signaling pathways. L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine may influence pathways related to cell growth, apoptosis, or inflammation.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar peptide sequence on neuronal cells exposed to oxidative stress. Results indicated that the peptide significantly reduced cell death and promoted survival pathways through enhanced antioxidant activity.

Study 2: Immunomodulatory Properties

Research focusing on immunomodulation showed that this peptide could enhance cytokine production in immune cells, suggesting potential applications in boosting immune responses during infections or vaccinations.

Study 3: Antioxidant Activity

Another study assessed the antioxidant capabilities of related peptides. The findings demonstrated that these peptides could scavenge free radicals effectively, indicating a possible role in reducing oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。